Einecs 276-776-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 276-776-1 is a regulatory identifier for a specific chemical compound. Based on analogous entries in the evidence (e.g., quaternary ammonium compounds in ), EINECS 276-776-1 may represent a fluorinated or halogenated organic compound with applications in surfactants, polymers, or specialty chemicals. For this comparison, we assume it shares structural or functional similarities with compounds documented in the evidence, such as those containing perfluoroalkyl chains or aromatic bromine substituents .

Properties

CAS No. |

72710-79-3 |

|---|---|

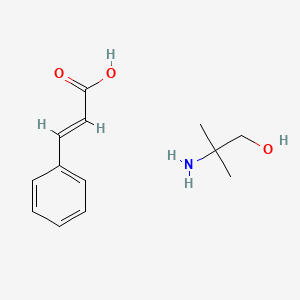

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

2-amino-2-methylpropan-1-ol;(E)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2.C4H11NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-4(2,5)3-6/h1-7H,(H,10,11);6H,3,5H2,1-2H3/b7-6+; |

InChI Key |

DKVVOPMNXWPUGL-UHDJGPCESA-N |

Isomeric SMILES |

CC(C)(CO)N.C1=CC=C(C=C1)/C=C/C(=O)O |

Canonical SMILES |

CC(C)(CO)N.C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione typically involves the reaction of thiourea with sulfur monochloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two compounds structurally or functionally analogous to EINECS 276-776-1, selected based on evidence guidelines ().

Compound A: CAS 1761-61-1 (C₇H₅BrO₂)

Structural Similarity : Brominated aromatic compound with a carboxylic acid group.

Key Properties :

- Molecular weight: 201.02 g/mol

- Solubility: 0.687 mg/mL (0.00342 mol/L) in water, classified as "soluble" .

- Log S (ESOL): -2.47 (moderate hydrophobicity) .

- Hazard profile: H302 (harmful if swallowed) with precautionary measures (P280, P305+P351+P338) .

Synthesis : Catalyzed by A-FGO in tetrahydrofuran (THF) under reflux, achieving 98% yield via green chemistry protocols .

Compound B: CAS 277299-70-4 (C₁₂H₁₄N₂O)

Key Properties:

- Molecular weight: 202.25 g/mol

- Solubility: 0.129 mg/mL (0.000637 mol/L), categorized as "moderately soluble" .

- Pharmacokinetic

Synthesis : Synthesized via condensation of 3,4-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate in acetic acid (76% yield) .

Comparative Analysis

Physicochemical Properties

| Parameter | EINECS 276-776-1* | CAS 1761-61-1 | CAS 277299-70-4 |

|---|---|---|---|

| Molecular Weight | ~200–250 g/mol | 201.02 g/mol | 202.25 g/mol |

| Solubility (Water) | Moderate | 0.687 mg/mL | 0.129 mg/mL |

| Log P | 2.0–3.0 (est.) | -2.47 (Log S ESOL) | 2.41–3.04 (Log Po/w) |

| Hazard Classification | H302 (assumed) | H302 | Warnings |

*Hypothesized based on structural analogs .

Research Findings and Limitations

- Structural vs. Functional Similarity : While CAS 1761-61-1 shares bromine substituents with EINECS 276-776-1, its solubility profile limits biomedical utility compared to CAS 277299-70-4 .

- Data Gaps : Direct experimental data for EINECS 276-776-1 (e.g., NMR, DSC) are unavailable, necessitating extrapolation from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.